molecular formula C18H15NO3 B122331 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone CAS No. 112281-28-4

5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone

Cat. No.: B122331
CAS No.: 112281-28-4
M. Wt: 293.3 g/mol
InChI Key: IHJYYLJZVBVLEK-UHFFFAOYSA-N
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Description

5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone is a complex organic compound that belongs to the quinolinone family This compound is characterized by the presence of an oxirane ring and a phenylmethoxy group attached to the quinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic or basic conditions.

    Introduction of the Phenylmethoxy Group: The phenylmethoxy group can be introduced via a nucleophilic substitution reaction using phenylmethanol and a suitable leaving group on the quinolinone core.

    Formation of the Oxirane Ring: The oxirane ring can be formed through an epoxidation reaction of an alkene precursor using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions using reagents such as hydrogen peroxide or peracids.

    Reduction: The quinolinone core can be reduced to the corresponding quinoline derivative using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenylmethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Phenylmethanol, alkyl halides

Major Products Formed

    Oxidation: Formation of diols or carboxylic acids

    Reduction: Formation of quinoline derivatives

    Substitution: Formation of various substituted quinolinone derivatives

Scientific Research Applications

5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone has found applications in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity or disruption of cellular processes. The phenylmethoxy group may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Oxiranyl)-8-methoxy-2(1H)-quinolinone
  • 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-isoquinolinone
  • 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinoline

Uniqueness

5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone stands out due to the presence of both the oxirane ring and the phenylmethoxy group, which confer unique reactivity and potential biological activities. Its structural features allow for diverse chemical modifications and applications in various research fields.

Properties

IUPAC Name

5-(oxiran-2-yl)-8-phenylmethoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c20-17-9-7-14-13(16-11-22-16)6-8-15(18(14)19-17)21-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJYYLJZVBVLEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10551997
Record name 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112281-28-4
Record name 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 20 g (61 mmol) 8-benzyloxy-5-(2-chloro-1-hydroxy-ethyl)-1H-quinolin-2-one in 160 mL DMF is added dropwise at 0° C. to 35 mL of a 4 molar sodium hydroxide solution and then stirred for 2 hours at this temperature. The reaction mixture is combined with 1.5 L ice water, buffered by the addition of dry ice and extracted with ethyl acetate. The organic phases are dried with sodium sulphate, the solvent is distilled off and the residue is chromatographed over aluminium oxide (dichloromethane/ethyl acetate gradient). The fractions containing the product are evaporated down to 60 mL and then combined with petroleum ether, during which time a solid is precipitated, which is suction filtered and dried.
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8-benzyloxy-5-(2-chloro-1-hydroxy-ethyl)-1H-quinolin-2-one
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20 g
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160 mL
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ice water
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